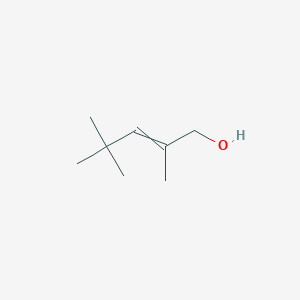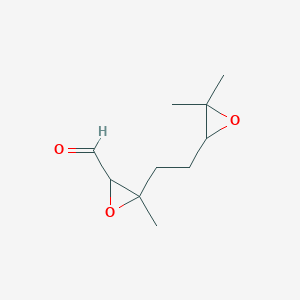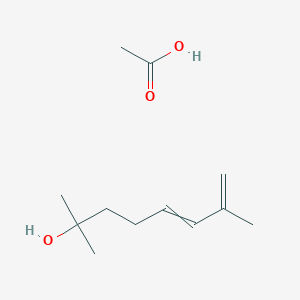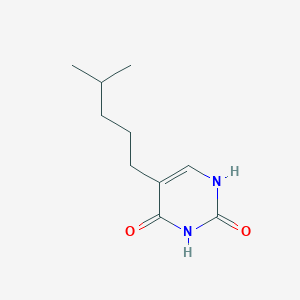
2-Bromo-1,1-dimethyl-2,5-dihydro-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,1-dimethyl-2,5-dihydro-1H-silole is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a bromine atom attached to a silole ring, which is a five-membered ring containing silicon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1-dimethyl-2,5-dihydro-1H-silole typically involves the bromination of 1,1-dimethyl-2,5-dihydro-1H-silole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of silole derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various silole derivatives with different substituents replacing the bromine atom.
Oxidation Products: Oxidized silole compounds with different functional groups.
Reduction Products: Reduced silole derivatives with altered substituents.
Aplicaciones Científicas De Investigación
2-Bromo-1,1-dimethyl-2,5-dihydro-1H-silole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and in the study of silicon-containing heterocycles.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 2-Bromo-1,1-dimethyl-2,5-dihydro-1H-silole exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of different products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1,1-Dimethyl-2,5-dihydro-1H-silole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
2-Chloro-1,1-dimethyl-2,5-dihydro-1H-silole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Iodo-1,1-dimethyl-2,5-dihydro-1H-silole:
Uniqueness: 2-Bromo-1,1-dimethyl-2,5-dihydro-1H-silole is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are distinct from its chloro and iodo analogs. This makes it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
50694-33-2 |
|---|---|
Fórmula molecular |
C6H11BrSi |
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
2-bromo-1,1-dimethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C6H11BrSi/c1-8(2)5-3-4-6(8)7/h3-4,6H,5H2,1-2H3 |
Clave InChI |
NOEOYTYTMHICAL-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC=CC1Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


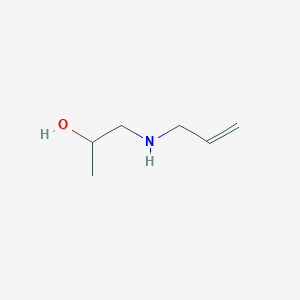
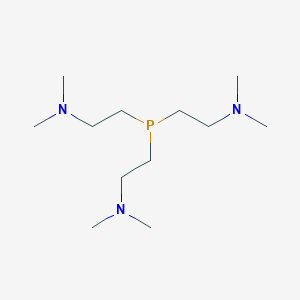
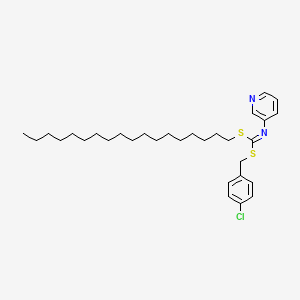

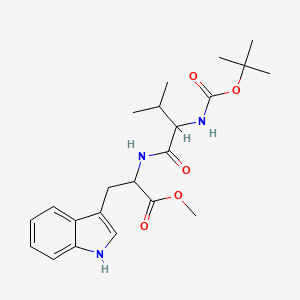
![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)



